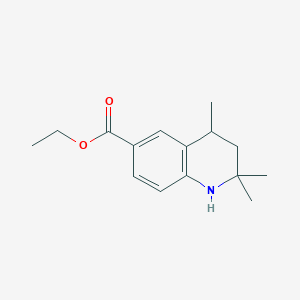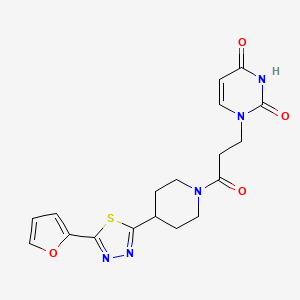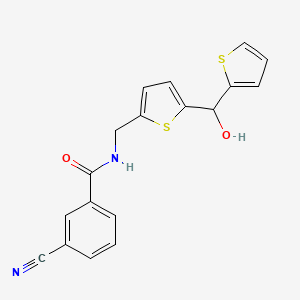
3-cyano-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Thiophene-based analogs, such as the compound , have been the subject of extensive research due to their potential as biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Notable synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “3-cyano-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide” is characterized by the presence of a thiophene ring, a benzamide group, and a cyano group. Thiophene is a five-membered ring containing one sulfur atom .Aplicaciones Científicas De Investigación
- Biological Relevance : Many cyanoacetamide derivatives exhibit interesting biological activities, making them valuable for drug discovery .
- Binding Energy : The compound shows high binding energy, suggesting its potential as a 5-LOX inhibitor. Further structure optimization and in-depth studies are warranted .
- Results : Assessments revealed cytotoxic effects, highlighting its potential as an anticancer agent .
- Application : The compound’s imidazole moiety may contribute to its therapeutic properties, although further investigations are needed .
Heterocyclic Synthesis
5-Lipoxygenase (5-LOX) Inhibition
Cytotoxicity and Anticancer Activity
Therapeutic Potential in Imidazole-Containing Compounds
Thiophene Derivatives via Cyclization
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that similar compounds interact with a number of lipophilic amino acids
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structure of the compound and its similarity to other cyanoacetamide-n derivatives, it can be inferred that the compound might interact with its targets through the carbonyl and the cyano functions . These interactions could lead to a variety of changes in the target molecules, potentially affecting their function.
Biochemical Pathways
Cyanoacetamide-n derivatives are known to be important precursors for heterocyclic synthesis . They can take part in a variety of condensation and substitution reactions, potentially affecting various biochemical pathways.
Result of Action
It is known that similar compounds have shown diverse biological activities . For instance, some derivatives of cyanoacetamide have shown inhibitory effects against certain organisms .
Action Environment
It is known that the synthesis of similar compounds can be carried out under different reaction conditions , suggesting that the compound’s action might be influenced by environmental factors.
Propiedades
IUPAC Name |
3-cyano-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S2/c19-10-12-3-1-4-13(9-12)18(22)20-11-14-6-7-16(24-14)17(21)15-5-2-8-23-15/h1-9,17,21H,11H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYYVWOYPZQGAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

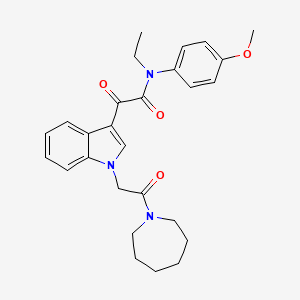

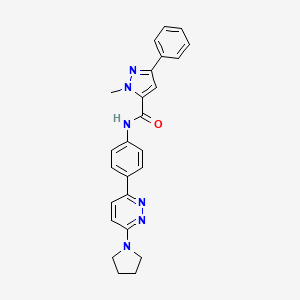
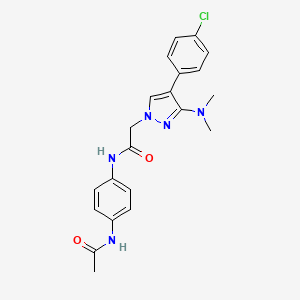
![5-((3-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2387139.png)

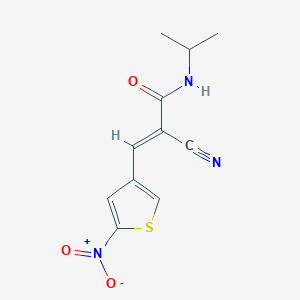
![2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2387146.png)
![3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylpropanamide](/img/structure/B2387147.png)
